

Technical Guide: Certificate of Analysis for 4-Ethylaniline-D11

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethylaniline-D11

Cat. No.: B12393937

[Get Quote](#)

This technical guide provides a comprehensive overview of the quality control, analytical data, and experimental methodologies associated with a representative Certificate of Analysis (CoA) for **4-Ethylaniline-D11**. It is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds.

Compound Information

4-Ethylaniline-D11 is the deuterated analog of 4-Ethylaniline. The stable isotope labels make it a valuable internal standard for quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic studies.

- Chemical Name: **4-Ethylaniline-d11**^[1]
- CAS Number: 1219802-96-6^{[1][2][3]}
- Molecular Formula: C₈D₁₁N^[1]
- Molecular Weight: 132.25 g/mol
- Unlabelled CAS Number: 589-16-2

Analytical Data Summary

The following tables summarize the typical quantitative data found on a CoA for **4-Ethylaniline-D11**. These values represent the purity, identity, and isotopic enrichment of the compound.

Table 1: Identity and Purity

Test Item	Specification	Result	Method
Appearance	Colorless to pale yellow liquid	Conforms	Visual Inspection
Identity (¹ H NMR)	Conforms to structure	Conforms	¹ H Nuclear Magnetic Resonance
Identity (MS)	Conforms to structure	Conforms	Mass Spectrometry
Purity (GC-MS)	≥ 98.0%	99.5%	Gas Chromatography-Mass Spectrometry
Isotopic Purity	≥ 99 atom % D	99.6 atom % D	Mass Spectrometry

Table 2: Residual Solvents and Impurities

Test Item	Specification	Result	Method
Water Content	≤ 0.5%	0.1%	Karl Fischer Titration
Residual Solvents	Not Detected	Not Detected	Headspace GC-MS

Experimental Protocols

Detailed methodologies are crucial for interpreting the analytical data and ensuring the compound's suitability for research applications.

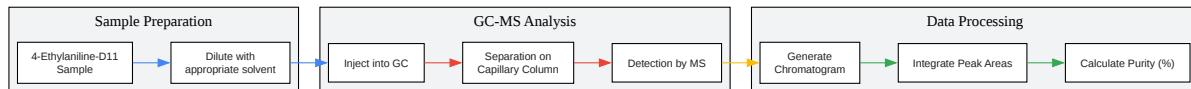
3.1. Identity Confirmation by ¹H Nuclear Magnetic Resonance (¹H NMR)

- Objective: To confirm the chemical structure of the compound by analyzing the hydrogen atoms. For a highly deuterated compound like **4-Ethylaniline-D11**, the absence of significant peaks corresponding to the non-deuterated analog confirms its identity.
- Instrumentation: 400 MHz (or higher) NMR Spectrometer.

- Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Dimethyl Sulfoxide-d6).
- Analysis: The sample is placed in the spectrometer, and the ^1H NMR spectrum is acquired. The resulting spectrum is analyzed for the presence and integration of any residual proton signals. The chemical shifts are reported in parts per million (ppm).

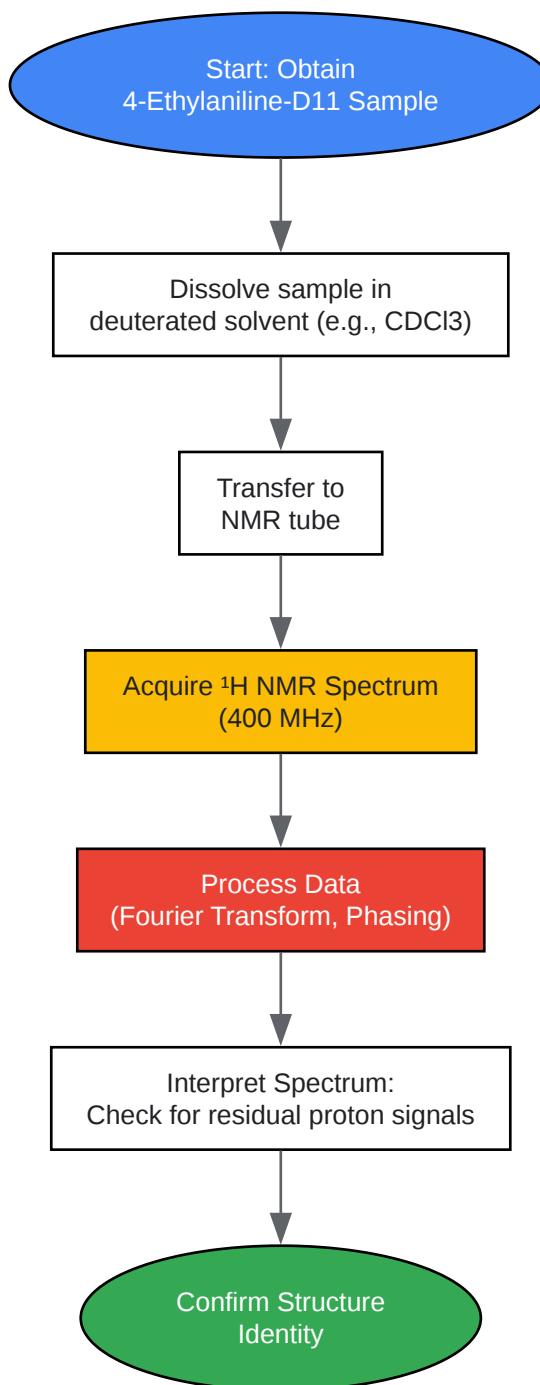
3.2. Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

- Objective: To separate and quantify volatile impurities and determine the overall purity of the compound.
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
 - Column: Typically a non-polar capillary column (e.g., DB-5ms).
 - Injector Temperature: 250 °C
 - Oven Program: An initial temperature of 60 °C, held for 2 minutes, then ramped to 300 °C at a rate of 10 °C/minute.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 30-300.
- Analysis: The sample is injected into the GC. The retention time of the main peak is recorded, and the peak area is used to calculate the purity percentage relative to other detected components. The mass spectrum of the main peak is used to confirm its identity.


3.3. Isotopic Purity by Mass Spectrometry (MS)

- Objective: To determine the isotopic enrichment of deuterium in the molecule.

- Instrumentation: High-resolution Mass Spectrometer (e.g., LC-TOF MS or GC-MS).
- Analysis: The mass spectrum of the compound is analyzed to determine the relative intensities of the molecular ion peaks corresponding to different isotopic compositions. The isotopic purity is calculated based on the distribution of these isotopologues.


Visualized Workflows

The following diagrams illustrate the logical flow of the key analytical experiments.

[Click to download full resolution via product page](#)

Caption: Workflow for Purity Determination by GC-MS.

[Click to download full resolution via product page](#)

Caption: Workflow for Identity Confirmation by ^1H NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. clearsynth.com [clearsynth.com]
- 2. 4-Ethylaniline-d11 | CDN-D-6036-0.25G | LGC Standards [lgcstandards.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- To cite this document: BenchChem. [Technical Guide: Certificate of Analysis for 4-Ethylaniline-D11]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12393937#4-ethylaniline-d11-certificate-of-analysis-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com